1-(Pyrrolidine-1-sulfonyl)propan-2-ol
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Overview
Description
“1-(Pyrrolidine-1-sulfonyl)propan-2-ol” is a chemical compound with the CAS Number: 1909313-56-9. It has a molecular weight of 193.27 and its IUPAC name is 1-(pyrrolidin-1-ylsulfonyl)propan-2-ol . It is a liquid at room temperature .
Molecular Structure Analysis
The molecule consists of a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional coverage .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved information.
Scientific Research Applications
Synthesis of Polysubstituted Pyrroles
Regiocontrolled Synthesis : 1-Sulfonyl-1,2,3-triazoles, derived from terminal alkynes and sulfonyl azides, react with allenes to produce isopyrroles. These can be converted to polysubstituted pyrroles through double bond transposition and Alder-ene reactions. This method provides a pathway to synthesize a wide range of pyrroles, highlighting the utility of sulfonyl groups in complex molecule construction (Miura et al., 2013).
Synthesis of Tetrahydropyridine Derivatives
Sulfonated Tetrahydropyridines : A radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates produces sulfonated tetrahydropyridines. This process is efficient and yields moderate to good results, demonstrating the versatile applications of sulfonated compounds in synthesizing nitrogen-containing heterocycles (An & Wu, 2017).
Catalysis and Enantioselective Reactions
Gold-Catalyzed Domino Reactions : The gold(I)-catalyzed cycloisomerization of N-substituted N-sulfonyl-aminobut-3-yn-2-ols leads to 1-substituted 3-sulfonyl-1H-pyrroles. This process showcases the potential of gold catalysis in promoting sulfonyl migration, a rare mechanism, to obtain aromatic nitrogen-containing products (Teo et al., 2013).
Anti-HIV Activity
Aryl Pyrrolyl and Indolyl Sulfones : New aryl pyrrolyl and aryl indolyl sulfones have been synthesized and evaluated for their anti-HIV-1 activity. The presence of a 2-sulfonyl-4-chloroanilino moiety and an alkoxycarbonyl group at the pyrrole's position 2 significantly contributes to their activity, highlighting the pharmacological importance of sulfonyl derivatives (Artico et al., 1996).
Synthesis of Pyrrolidines and Pyrrolin-2-ones
Efficient Synthesis of Pyrrolidines : Vinyl sulfonium salts have been utilized in a novel synthesis of pyrrolidin-2-ones under mild conditions. This method broadens the scope of substrates that can be used, showcasing the versatility of sulfonium compounds in the synthesis of important nitrogen-containing heterocycles (Xie et al., 2010).
Safety and Hazards
The safety information for “1-(Pyrrolidine-1-sulfonyl)propan-2-ol” indicates that it is associated with some hazards. The GHS pictograms indicate a signal word of “Warning”. Hazard statements include H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Properties
IUPAC Name |
1-pyrrolidin-1-ylsulfonylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-7(9)6-12(10,11)8-4-2-3-5-8/h7,9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDINOMFIDZJFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N1CCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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